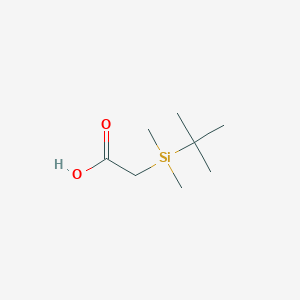

2-(tert-Butyldimethylsilyl)aceticacid

Description

2-(tert-Butyldimethylsilyl)acetic acid (CAS: 105459-05-0) is a silyl-protected carboxylic acid derivative with the molecular formula C₈H₁₈O₃Si and a molecular weight of 190.31 g/mol . Key physicochemical properties include:

- Density: ~1.0 g/cm³

- Boiling Point: 217.3 ± 23.0 °C

- LogP: 2.48

- Vapor Pressure: 0.1 ± 0.9 mmHg at 25°C

This compound is widely utilized as a protecting group in organic synthesis, particularly for hydroxyl and carboxyl functionalities, due to its stability under basic conditions and ease of removal via fluoride ions . Reported synthesis purities range from 70% to 96%, depending on the methodology .

Properties

Molecular Formula |

C8H18O2Si |

|---|---|

Molecular Weight |

174.31 g/mol |

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]acetic acid |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)6-7(9)10/h6H2,1-5H3,(H,9,10) |

InChI Key |

LAXPIARTVCARCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)acetic acid typically involves the reaction of tert-butyldimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for 2-(tert-Butyldimethylsilyl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

2-(tert-Butyldimethylsilyl)acetic acid is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.

Biology: Employed in the synthesis of nucleosides and nucleotides.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)acetic acid involves the formation of a stable silyl ether or ester bond with the target molecule. This bond protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed under mild acidic or basic conditions, regenerating the original functional group .

Comparison with Similar Compounds

Variation in Silyl Groups

Key Insights :

- Steric Effects : The tert-butyldiphenylsilyl variant () exhibits greater steric hindrance due to bulkier diphenyl substituents, enhancing stability but complicating synthetic accessibility compared to the dimethyl analogue .

- Synthetic Efficiency : The dimethylsilyl derivative achieves higher purity (up to 96%) in synthesis, likely due to fewer steric challenges .

Number of Silyl Protecting Groups

Key Insights :

Ester vs. Acid Derivatives

Key Insights :

Structural Modifications: Cyclohexyl and Benzyl Derivatives

Key Insights :

- Aromatic Stability: Benzyl esters () leverage aromaticity for stability but require harsher conditions (e.g., hydrogenolysis) for deprotection compared to silyl ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.